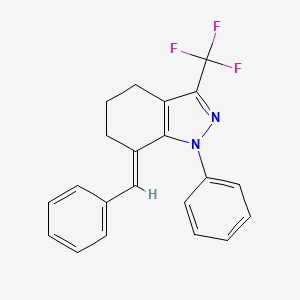
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of a benzylidene group at the 7th position, a phenyl group at the 1st position, and a trifluoromethyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole typically involves multi-step organic reactions. One common method includes the condensation of 4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole with benzaldehyde under basic conditions to form the benzylidene derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-1H-indazole
- 4,5,6,7-Tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole
- 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-methyl-1H-indazole
Uniqueness
The presence of the trifluoromethyl group at the 3rd position distinguishes 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole from other similar compounds. This group significantly influences its chemical reactivity, biological activity, and physicochemical properties, making it a unique and valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H17F3N2 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(7E)-7-benzylidene-1-phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-indazole |
InChI |
InChI=1S/C21H17F3N2/c22-21(23,24)20-18-13-7-10-16(14-15-8-3-1-4-9-15)19(18)26(25-20)17-11-5-2-6-12-17/h1-6,8-9,11-12,14H,7,10,13H2/b16-14+ |
Clave InChI |
JNTZWVPFZOCPFF-JQIJEIRASA-N |
SMILES isomérico |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(=NN3C4=CC=CC=C4)C(F)(F)F |
SMILES canónico |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(=NN3C4=CC=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)
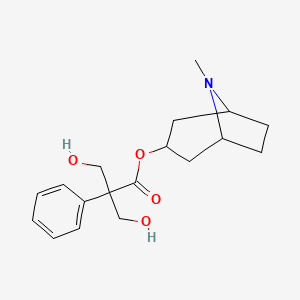
![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)
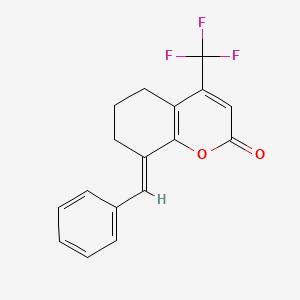
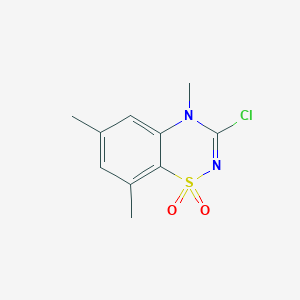
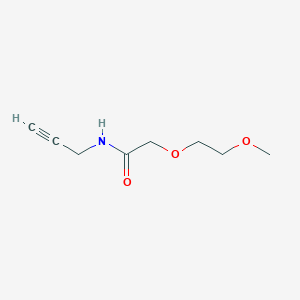

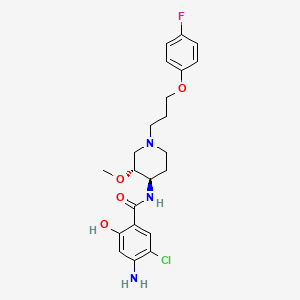
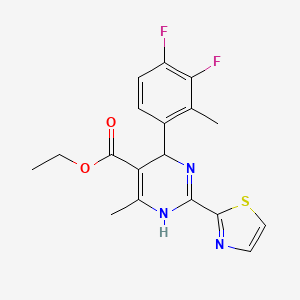
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)
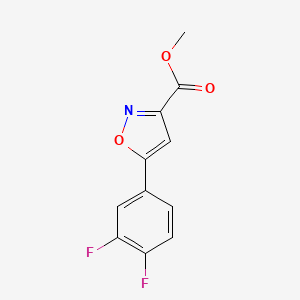
![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)
